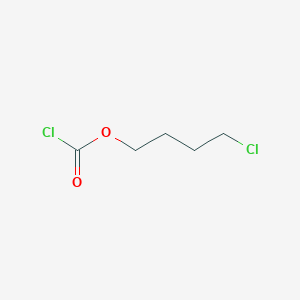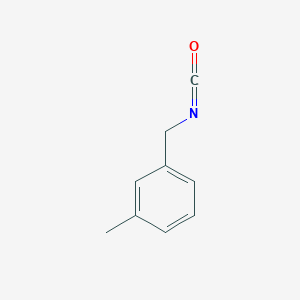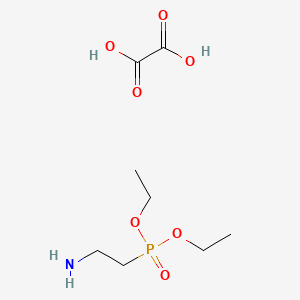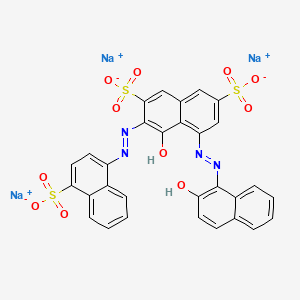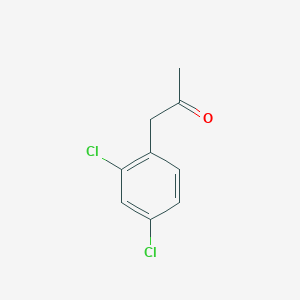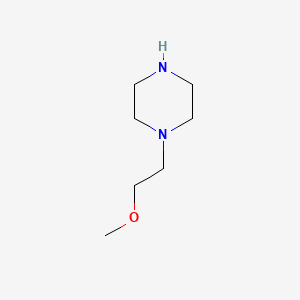
4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including cyclization, hydrolytic cleavage, and condensation reactions. For instance, the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, a compound with a similar substitution pattern, was achieved through the cyclization of a phenylthiourea derivative followed by hydrolytic cleavage . This demonstrates the potential synthetic routes that could be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structures of related compounds have been elucidated using various spectroscopic methods. For example, the structure of a complex compound with a benzene ring was confirmed by multinuclei NMR, IR, and HR-MS, and its single crystal structure was solved . These techniques could similarly be used to analyze the molecular structure of 4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene.
Chemical Reactions Analysis
The related compounds participate in various chemical reactions, including catalytic oxidation and transfer hydrogenation . The presence of chloro and trifluoromethyl groups on the benzene ring can influence the reactivity and selectivity of these reactions. The compound of interest may also undergo similar reactions, which could be explored in future studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the electrochemical fluorination of trifluoromethyl-substituted benzenes has been studied, which provides insights into the reactivity of the trifluoromethyl group in electrochemical processes . These properties are essential for understanding the behavior of 4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene in different environments and applications.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene has been instrumental in the synthesis of various novel compounds. For instance, it played a key role in the synthesis of a novel fluorine-containing polyetherimide, which was further characterized using Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) technologies (Yu Xin-hai, 2010). Moreover, the compound was central in the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, leading to the creation of 4H-1,4-benzothiazines and fluorinated sulfones, with structures confirmed by spectral studies (L. Thomas, A. Gupta, Vandana Gupta, 2003).
Synthetic Methodology Development
The compound has also contributed to the development of synthetic methodologies. An example is the efficient synthesis of o-Phenylendiamines, leading to a library of 1,2-dialkyl-5-trifluoromethylbenzimidazoles. This methodology highlighted the modular lipophilicity of products and the convenience of using microwave-assisted reactions, resulting in compounds of high-added value (Diana Vargas-Oviedo, Andrés Charris-Molina, J. Portilla, 2017).
Pesticide Development
Significantly, 4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene is a precursor in the synthetic process of novel pesticides like Bistrifluron. This process showcases its importance in industrial applications and its potential in the development of potent growth-retarding agents against pests (Liu An-chan, 2015).
Catalysis Research
Research has also explored its role in catalysis, such as in the Rhenium-Catalyzed Trifluoromethylation of Arenes and Heteroarenes. This process utilized the compound to achieve electrophilic trifluoromethylation, indicating its utility in creating complex molecular structures (E. Mejía, A. Togni, 2012).
Analytical Chemistry
Moreover, it has been used in analytical chemistry, particularly in the derivatization of polyamines for chromatographic determination in home-made wine samples. The derivatives were characterized by X-ray crystallography and NMR spectroscopy, highlighting the compound's role in improving analytical procedures (A. Kmieciak, A. Jastrzębska, Karolina Szymańska, Marek P. Krzemiński, T. Muzioł, M. Kurzawa, E. Szłyk, 2023).
Eigenschaften
IUPAC Name |
4-chloro-1-isothiocyanato-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NS/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJRRHXHHCEPTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371531 | |
| Record name | 4-chloro-1-isothiocyanato-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene | |
CAS RN |
99195-86-5 | |
| Record name | 4-chloro-1-isothiocyanato-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 99195-86-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




